molecular formula C11H9NO2 B1362059 8-methoxy-2H-chromene-3-carbonitrile CAS No. 57543-69-8

8-methoxy-2H-chromene-3-carbonitrile

Cat. No.: B1362059
CAS No.: 57543-69-8
M. Wt: 187.19 g/mol
InChI Key: DAZAHWMZYLIXAU-UHFFFAOYSA-N
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Description

8-Methoxy-2H-chromene-3-carbonitrile is a chemical compound with the molecular formula C11H9NO2 . It has a molecular weight of 187.2 and is a yellow solid . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9NO2/c1-13-10-4-2-3-9-5-8(6-12)7-14-11(9)10/h2-5H,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

This compound is a yellow solid . It has a molecular weight of 187.2 . The melting point is reported to be between 105 - 106°C .

Scientific Research Applications

Synthesis and Characterization

  • 8-Methoxy-2H-chromene-3-carbonitrile derivatives have been synthesized in various studies, exploring eco-friendly and efficient methods. For instance, the synthesis of 3-amino-1-aryl-9-methoxy-5,6-dihydro-1H-benzo[f]chromene-2-carbonitriles using an environmentally friendly approach in aqueous media is notable for its good yields and minimal pollution (Shi, Yu, Zhuang, & Wang, 2006). Similarly, the synthesis of 11-Amino-3-methoxy-8-substituted-12-aryl-8,9-dihydro-7H-chromeno[2,3-b]quinolin-10(12H)-one derivatives through condensation and characterization techniques like X-ray diffraction analysis has been reported (Han, Du, Chen, & Zhao, 2014).

Cytotoxicity and Anticancer Applications

  • Chromene derivatives have shown potential in anticancer research. For example, the inhibitory activity of benzo[h]chromene derivatives in human glioblastoma cells, with one compound demonstrating significant cytotoxic effects, suggests potential applications in cancer therapy (Haiba, Al-Abdullah, Ghabbour, Riyadh, & Abdel-Kader, 2016). Another study synthesized and evaluated 1H-benzo[f]chromene derivatives for cytotoxic activities against various cancer cell lines, indicating the role of specific substitutions in enhancing cytotoxicity (Mohamed, Fouda, Khattab, El- Agrody, & Afifi, 2016).

Imaging Applications

  • Carbon-11-labeled 4-aryl-4H-chromenes have been developed as new PET agents for imaging apoptosis in cancer. The preparation and characterization of these compounds, along with their potential in cancer imaging, highlight another vital research application of chromene derivatives (Gao, Wang, Miller, Hutchins, & Zheng, 2010).

Corrosion Inhibition

Photocatalytic Synthesis

  • Visible light-induced, catalyst-free synthesis of chromene derivatives has been explored as an eco-friendly and efficient method. The use of visible light irradiation in a water–ethanol mixture for synthesizing chromene nuclei highlights a green approach in chemical synthesis (Yadav, Srivastava, Rai, Singh, Tiwari, & Singh, 2015).

Safety and Hazards

The safety information for 8-methoxy-2H-chromene-3-carbonitrile indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include recommendations for handling and storage, as well as first aid measures .

Properties

IUPAC Name

8-methoxy-2H-chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-13-10-4-2-3-9-5-8(6-12)7-14-11(9)10/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZAHWMZYLIXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369390
Record name 8-methoxy-2H-chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57543-69-8
Record name 8-methoxy-2H-chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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